Regioisomeric Selectivity: 4-Methoxy vs 3-Methoxy Benzylidene Substitution
The target compound features a para-methoxy substitution on the benzylidene ring, whereas its closest commercially available positional isomer (CAS 223676-18-4) bears a meta-methoxy group . In related benzylidene-hydrazone anticancer series, the position of methoxy substituents drastically alters cytotoxicity; for instance, compound 3e with two methoxy groups on the benzylidene ring exhibited IC50 values of 0.12 µM (lung), 0.024 µM (ovarian), 0.097 µM (melanoma), and 0.05 µM (colon) against human cancer cell lines, while other regioisomers in the same series showed diminished activity [1].
| Evidence Dimension | Cytotoxicity IC50 across cancer cell lines (class-level inference for regioisomeric impact of methoxy substitution) |
|---|---|
| Target Compound Data | Not directly reported; para-methoxy substitution predicted to alter electron density and steric profile. |
| Comparator Or Baseline | 3e (benzylidene-hydrazone with two methoxy groups on the benzylidene ring): IC50 = 0.12 µM (A549 lung), 0.024 µM (SKOV-3 ovarian), 0.097 µM (SK-MEL-2 melanoma), 0.05 µM (HCT15 colon). Doxorubicin control: IC50 = 0.021, 0.074, 0.001, and 0.872 µM, respectively. |
| Quantified Difference | No direct head-to-head data available for the target compound vs the 3-methoxy isomer. Class-level SAR indicates that methoxy positioning can modulate IC50 values by orders of magnitude. |
| Conditions | MTT cytotoxicity assay; human cancer cell lines A549 (lung), SKOV-3 (ovarian), SK-MEL-2 (melanoma), HCT15 (colon); 48 h incubation. |
Why This Matters
Para- vs meta-methoxy substitution on the benzylidene ring is a known determinant of target binding in hydrazone-based inhibitors; procuring the wrong regioisomer may lead to completely divergent activity profiles.
- [1] Alam, M. S., et al. Synthesis, biological evaluation, drug-likeness, and in silico screening of novel benzylidene-hydrazone analogues as small molecule anticancer agents. *Archives of Pharmacal Research*, 2016, 39(2), 191-201. PMID: 26694484. View Source
